

GHK-Cu in 3D Skin Equivalents: Application Notes and Protocols

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Compound of Interest

Compound Name: GHK-Cu

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Introduction

The copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (**GHK-Cu**) is a naturally occurring compound that has garnered significant interest in the fields of dermatology and cosmetic science for its potent regenerative and protective properties. As the demand for effective anti-aging and wound-healing agents grows, robust in vitro models that accurately mimic human skin are crucial for preclinical evaluation. Three-dimensional (3D) skin equivalent models, which replicate the structural and functional characteristics of human skin, provide a powerful platform for assessing the efficacy and mechanism of action of compounds like **GHK-Cu**.

These application notes provide a comprehensive overview and detailed protocols for utilizing **GHK-Cu** in 3D skin equivalent models. The information is designed to guide researchers in investigating the effects of **GHK-Cu** on key markers of skin health, including extracellular matrix (ECM) protein synthesis, cellular proliferation, and gene expression.

Mechanism of Action

GHK-Cu exerts its biological effects through multiple pathways. It is known to stimulate the synthesis of essential ECM proteins such as collagen and elastin, which are fundamental for skin strength and elasticity.^{[1][2]} Furthermore, **GHK-Cu** modulates the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation, and their inhibitors (TIMPs), thereby maintaining a healthy balance between ECM synthesis and breakdown.^{[1][3]}

The peptide also exhibits anti-inflammatory properties and has been shown to promote the proliferation of keratinocytes and fibroblasts, key cell types in skin regeneration.^{[4][5]} Recent studies suggest that **GHK-Cu** can also modulate the expression of numerous genes involved in tissue repair and remodeling.^{[2][4]}

Data Summary: Effects of GHK-Cu on Skin Parameters

The following tables summarize quantitative data from various studies on the effects of **GHK-Cu** on key skin components and markers.

Table 1: Effect of **GHK-Cu** on Extracellular Matrix Production

Parameter	Cell Type	GHK-Cu Concentration	Incubation Time	Result
Collagen Production	Human Dermal Fibroblasts	0.01, 1, 100 nM	96 hours	Significant increase at all concentrations ^[1]
Elastin Production	Human Dermal Fibroblasts	0.01, 1, 100 nM	96 hours	~30% increase at all concentrations ^[6]
Collagen IV Synthesis	Human Dermal Fibroblasts (with LMW HA)	Ratio 1:9 (GHK-Cu:HA)	Not Specified	25.4-fold increase in gene expression
Collagen Synthesis	In vivo (human thighs)	Not Specified	1 month	70% of women showed increased collagen production ^{[4][7]}

Table 2: Effect of **GHK-Cu** on Gene Expression and Cellular Proliferation

Parameter	Cell/Tissue Type	GHK-Cu Concentration	Result
MMP-1 and MMP-2 Gene Expression	Human Dermal Fibroblasts	0.01 nM	Increased expression[2]
TIMP-1 Gene Expression	Human Dermal Fibroblasts	0.01, 1, 100 nM	Increased expression at all concentrations[2]
Keratinocyte Proliferation	3D Skin Equivalent Model	0.1-10 µM	Dose-dependent stimulation[3]
Epidermal Stem Cell Markers (Integrins, p63)	3D Skin Equivalent Model	0.1-10 µM	Increased expression[3][7]

Experimental Protocols

Protocol 1: Construction of a Full-Thickness 3D Skin Equivalent Model

This protocol outlines the generation of a 3D skin equivalent model composed of a dermal layer containing human fibroblasts and an epidermal layer of human keratinocytes.

Materials:

- Human dermal fibroblasts (HDFs)
- Human epidermal keratinocytes (HEKs)
- Fibroblast growth medium
- Keratinocyte growth medium
- Rat tail collagen type I
- 10x Minimum Essential Medium (MEM)
- Fetal Bovine Serum (FBS)

- Glutamine
- Sodium bicarbonate
- Cell culture inserts (e.g., 12-well format)
- Culture plates

Procedure:

- **Dermal Equivalent Preparation:** a. Culture HDFs in fibroblast growth medium until confluent. b. Prepare a collagen solution on ice by mixing rat tail collagen type I, 10x MEM, FBS, glutamine, and sodium bicarbonate. c. Harvest HDFs and resuspend them in the neutralized collagen solution. d. Dispense the fibroblast-collagen suspension into cell culture inserts and allow it to polymerize at 37°C. e. Submerge the dermal equivalents in fibroblast growth medium and culture for 5-7 days.
- **Epidermal Layer Seeding:** a. Culture HEKs in keratinocyte growth medium until they reach 70-80% confluency. b. Harvest HEKs and seed them onto the surface of the dermal equivalents. c. Culture the seeded models submerged in keratinocyte growth medium for 2-4 days to allow for keratinocyte attachment and proliferation.
- **Air-Liquid Interface Culture:** a. Lift the 3D skin models to the air-liquid interface by lowering the medium level to the bottom of the insert. This exposes the epidermal layer to air, promoting differentiation. b. Change the medium every 2-3 days and culture for an additional 10-14 days to allow for full epidermal stratification.

Protocol 2: Treatment of 3D Skin Equivalents with GHK-Cu

Materials:

- Constructed 3D skin equivalent models
- **GHK-Cu** stock solution (sterile, water-based)
- Keratinocyte growth medium

Procedure:

- Prepare working solutions of **GHK-Cu** in keratinocyte growth medium at desired concentrations (e.g., 0.1 μ M, 1 μ M, 10 μ M). A vehicle control (medium without **GHK-Cu**) should also be prepared.
- Add the **GHK-Cu**-containing medium or vehicle control to the basal side of the culture inserts, ensuring the dermal layer is submerged.
- Alternatively, for topical application simulation, apply a small volume of a **GHK-Cu**-containing formulation directly onto the epidermal surface.
- Incubate the treated models for the desired experimental period (e.g., 48 hours, 72 hours, or longer), changing the medium with fresh **GHK-Cu** every 2-3 days.

Protocol 3: Histological and Immunofluorescence Analysis

Materials:

- Treated and control 3D skin equivalent models
- 4% Paraformaldehyde (PFA)
- Optimal Cutting Temperature (OCT) compound
- Phosphate Buffered Saline (PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% bovine serum albumin in PBS)
- Primary antibodies (e.g., anti-collagen I, anti-elastin, anti-cytokeratin 10)
- Fluorescently labeled secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole)

- Antifade mounting medium
- Microscope slides and coverslips

Procedure:

- Fixation and Embedding: a. Fix the 3D skin models in 4% PFA for 24 hours at 4°C. b. Cryoprotect the fixed tissues by incubating in a sucrose gradient. c. Embed the tissues in OCT compound and freeze.
- Sectioning: a. Cut 5-10 µm thick sections using a cryostat and mount them on microscope slides.
- Immunofluorescence Staining: a. Rehydrate the sections in PBS. b. Permeabilize the sections with permeabilization buffer. c. Block non-specific antibody binding with blocking buffer for 1 hour. d. Incubate the sections with the primary antibody overnight at 4°C. e. Wash the sections with PBS. f. Incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. g. Counterstain the nuclei with DAPI. h. Mount the sections with antifade mounting medium and seal with a coverslip.
- Imaging and Analysis: a. Visualize the stained sections using a fluorescence microscope. b. Capture images and quantify the fluorescence intensity of the target proteins using image analysis software.

Protocol 4: Gene Expression Analysis by qRT-PCR

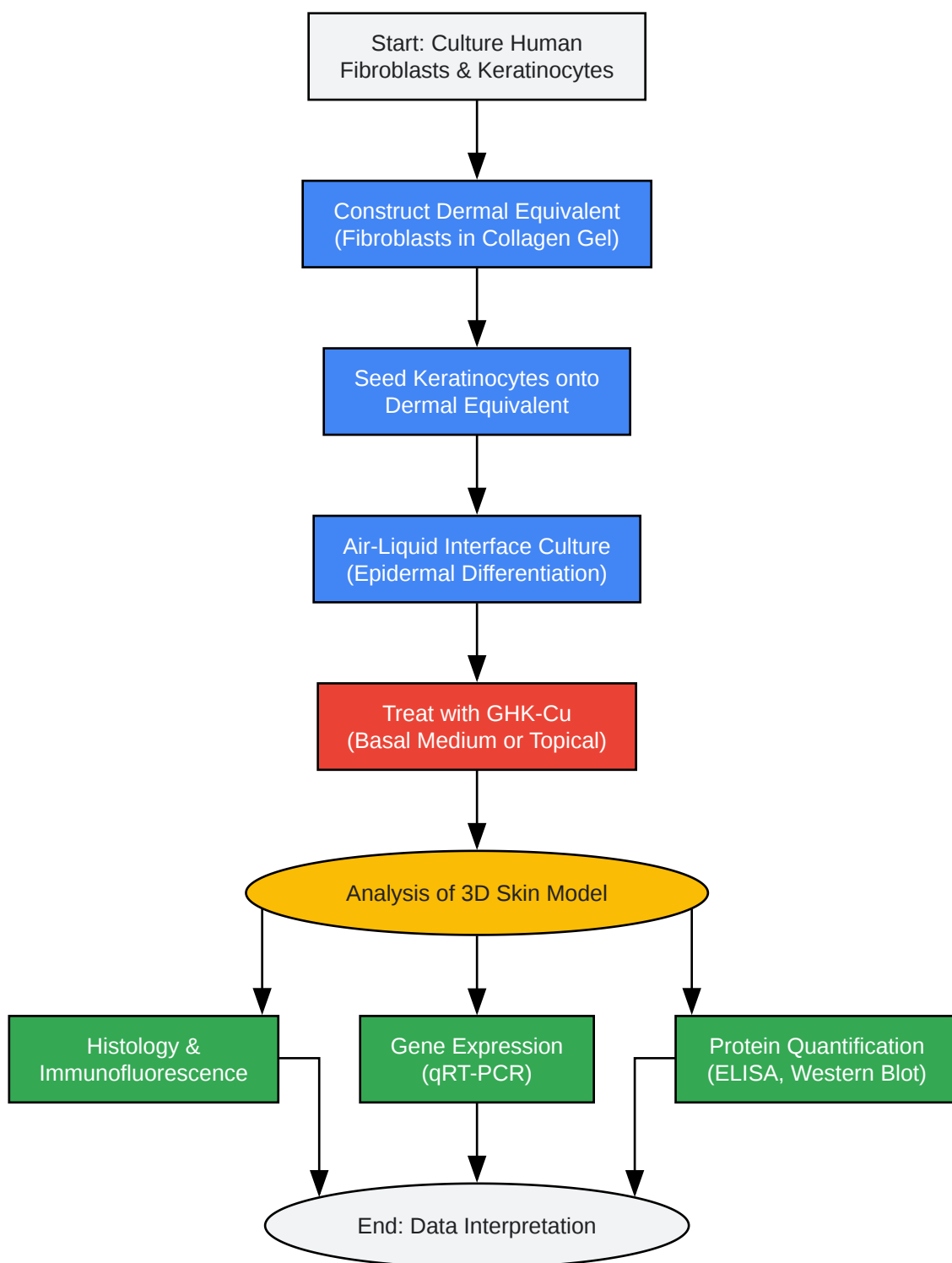
Materials:

- Treated and control 3D skin equivalent models
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH)

Procedure:

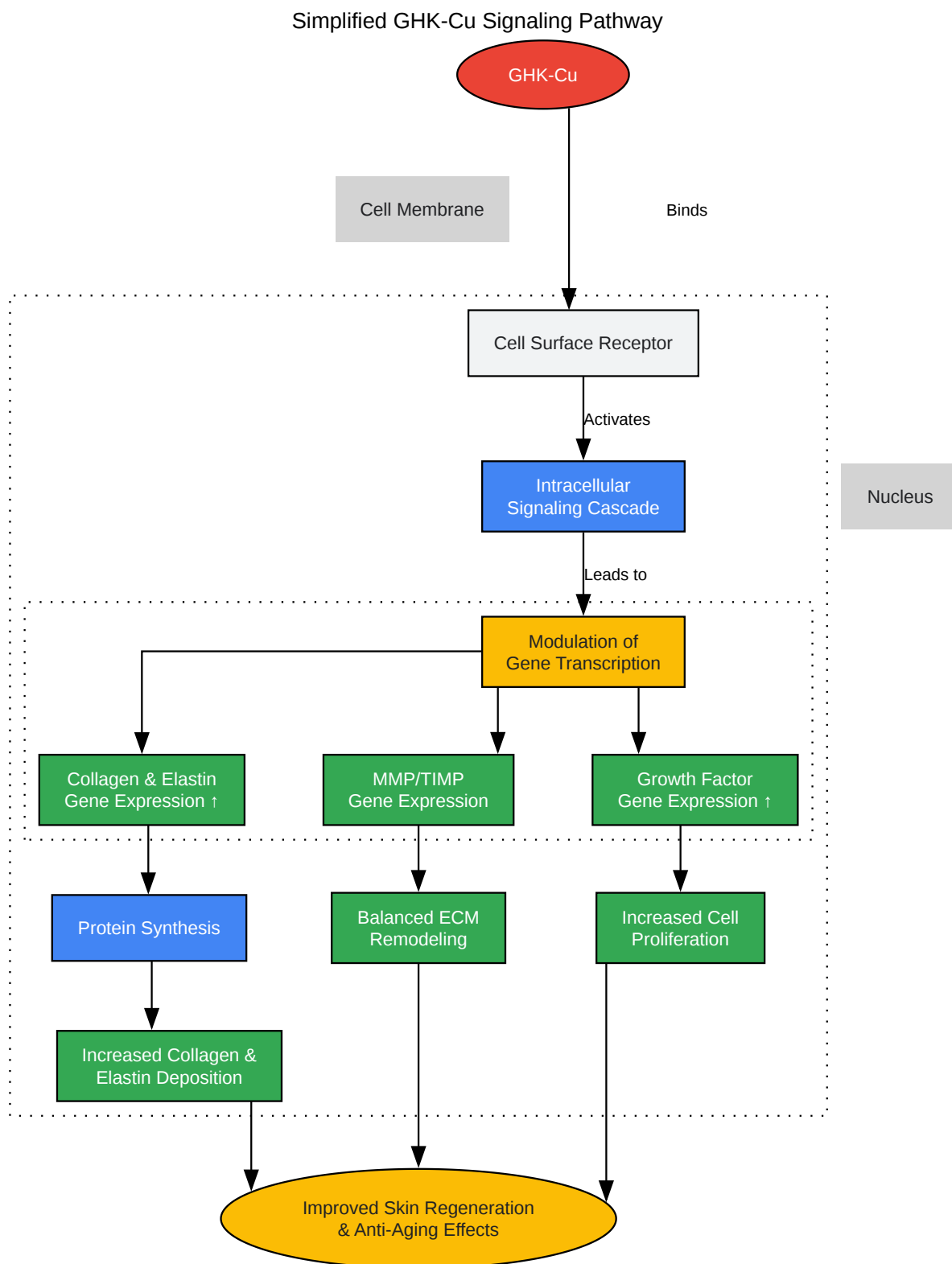
- RNA Extraction: a. Homogenize the 3D skin models and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): a. Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene. b. Analyze the gene expression data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative fold change in gene expression in **GHK-Cu** treated samples compared to the control.

Visualizations



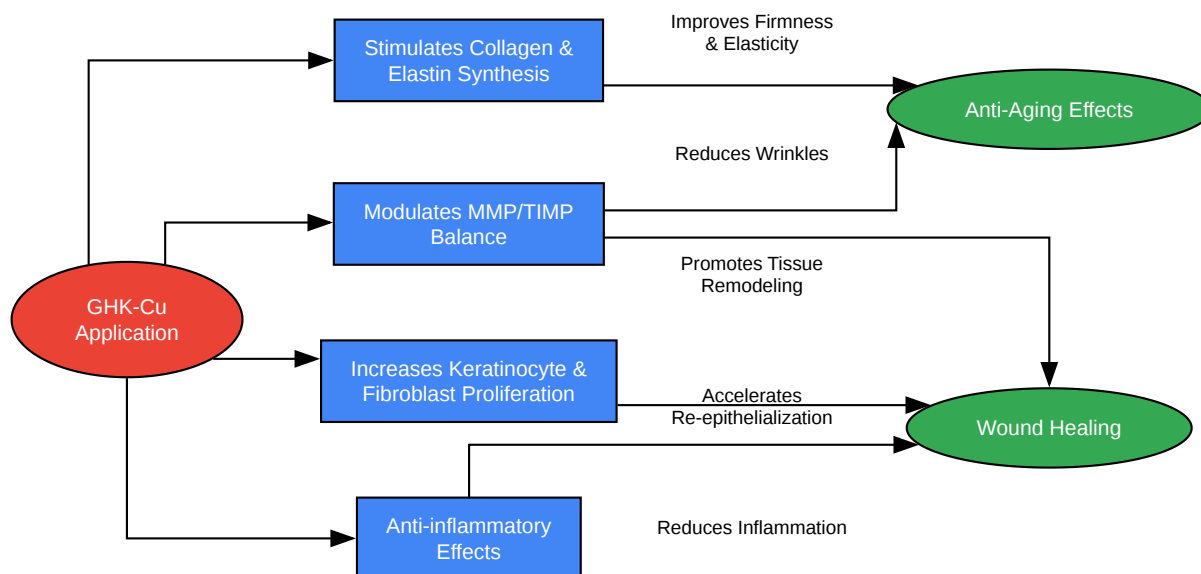
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Caption: Experimental workflow for **GHK-Cu** application in 3D skin equivalent models.



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Caption: Simplified signaling pathway of **GHK-Cu** in skin cells.



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Caption: Logical relationship of **GHK-Cu**'s effects on skin.

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References

- 1. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marciorubin.com.br [marciorubin.com.br]
- 4. benchchem.com [benchchem.com]
- 5. peptidepowereu.is [peptidepowereu.is]
- 6. benchchem.com [benchchem.com]

- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
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